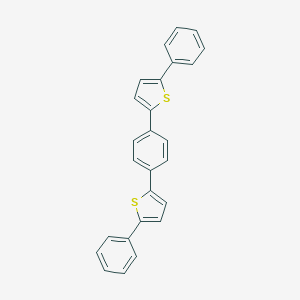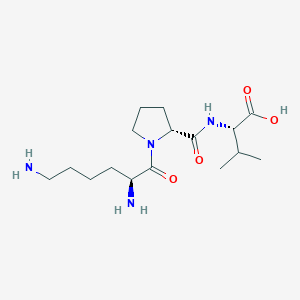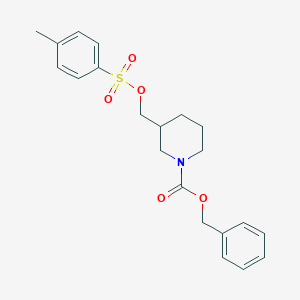
7-Chloro-1,3-benzothiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1,3-benzothiazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 5-Amino-2-chlorobenzothiazole or ACBT, and it has a molecular formula of C7H5ClN2S. In
Scientific Research Applications
7-Chloro-1,3-benzothiazol-5-amine has been extensively studied for its potential applications in various fields. It has been reported to have anti-tumor, anti-inflammatory, and anti-microbial properties. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, 7-Chloro-1,3-benzothiazol-5-amine has been reported to have potential applications in the field of organic electronics and as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 7-Chloro-1,3-benzothiazol-5-amine is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been reported to inhibit the production of pro-inflammatory cytokines and to have antibacterial activity. The exact mechanisms by which 7-Chloro-1,3-benzothiazol-5-amine exerts its effects are still under investigation.
Biochemical and Physiological Effects:
Studies have shown that 7-Chloro-1,3-benzothiazol-5-amine has a variety of biochemical and physiological effects. The compound has been reported to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 7-Chloro-1,3-benzothiazol-5-amine has been reported to have antibacterial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-Chloro-1,3-benzothiazol-5-amine in lab experiments is its versatility. The compound has been reported to have potential applications in various fields, including cancer research, organic electronics, and fluorescent probe development. Additionally, the synthesis of 7-Chloro-1,3-benzothiazol-5-amine is relatively straightforward and can be achieved through various methods.
One of the limitations of using 7-Chloro-1,3-benzothiazol-5-amine in lab experiments is its potential toxicity. The compound has been reported to have cytotoxic effects on some cell lines, and caution should be exercised when handling it. Additionally, further studies are needed to fully understand the mechanisms by which the compound exerts its effects.
Future Directions
There are several future directions for the study of 7-Chloro-1,3-benzothiazol-5-amine. One potential direction is the development of new synthetic methods for the compound. Additionally, further studies are needed to fully understand the mechanisms by which the compound exerts its effects. The potential applications of 7-Chloro-1,3-benzothiazol-5-amine in the fields of cancer research, organic electronics, and fluorescent probe development should also be further explored. Finally, the potential toxicity of the compound should be further investigated to ensure safe handling and use in lab experiments.
Conclusion:
In conclusion, 7-Chloro-1,3-benzothiazol-5-amine is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 7-Chloro-1,3-benzothiazol-5-amine have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and to explore its potential applications in various fields.
properties
CAS RN |
196205-26-2 |
|---|---|
Product Name |
7-Chloro-1,3-benzothiazol-5-amine |
Molecular Formula |
C7H5ClN2S |
Molecular Weight |
184.65 g/mol |
IUPAC Name |
7-chloro-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C7H5ClN2S/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H,9H2 |
InChI Key |
JTRVHAIGBGLSBQ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1N=CS2)Cl)N |
Canonical SMILES |
C1=C(C=C(C2=C1N=CS2)Cl)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine](/img/structure/B186583.png)
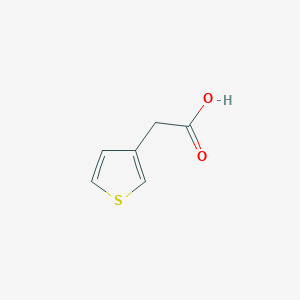



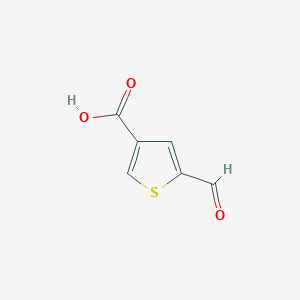
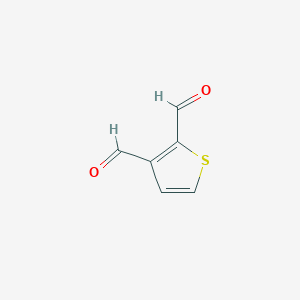
![8-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B186594.png)


